

A Comprehensive Technical Guide to the Chemical Properties of Boc-Orn-OH

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boc-Orn-OH*

Cat. No.: *B557151*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

N- α -tert-butyloxycarbonyl-L-ornithine, commonly abbreviated as **Boc-Orn-OH**, is a pivotal derivative of the non-proteinogenic amino acid L-ornithine.^{[1][2]} Its strategic use of the acid-labile tert-butyloxycarbonyl (Boc) protecting group on the α -amino function makes it an indispensable building block in synthetic peptide chemistry, particularly in solid-phase peptide synthesis (SPPS).^{[1][3]} This guide provides an in-depth examination of its chemical properties, experimental protocols, and its role in broader biochemical pathways.

Core Chemical and Physical Properties

Boc-Orn-OH is a white crystalline powder.^[1] The presence of the Boc group modifies the solubility and reactivity of the parent ornithine molecule, allowing for its controlled incorporation into growing peptide chains.^[1]

Property	Value	References
Molecular Formula	C ₁₀ H ₂₀ N ₂ O ₄	[1][3][4]
Molecular Weight	232.28 g/mol	[1][3][4]
Appearance	White crystalline powder	[1]
Optical Rotation ([α]D)	+24.0° ± 2.0° (c=1 in methanol)	[1][3]
Stereochemistry	S-configuration	[1]
CAS Number	21887-64-9	[3]
Solubility	Soluble in organic solvents such as methanol, acetonitrile, Chloroform, Dichloromethane, Ethyl Acetate, and DMSO.[1][2]	[1][2]

Detailed Chemical Characteristics

Structure and Stereochemistry

Boc-Orn-OH possesses the S-configuration at the alpha-carbon, consistent with its L-ornithine precursor.[1] The key structural feature is the tert-butyloxycarbonyl (Boc) group attached to the α -amino group ($\text{N}\alpha$), while the terminal δ -amino group ($\text{N}\delta$) of the side chain remains unprotected and available for subsequent chemical modification if desired. This differential protection is fundamental to its utility in peptide synthesis.

Reactivity and Chemical Reactions

The chemical behavior of **Boc-Orn-OH** is dominated by the Boc protecting group and the carboxylic acid function.

- Deprotection: The $\text{N}\alpha$ -Boc group is stable to most nucleophiles and bases but is readily cleaved under anhydrous acidic conditions.[1][5] This is typically achieved using reagents like trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.[1][6] The mechanism

involves protonation of the Boc group, leading to the formation of a stable tert-butyl cation and carbamic acid, which subsequently decarboxylates to release the free amine.[6]

- Peptide Coupling: The carboxylic acid moiety of **Boc-Orn-OH** is activated to facilitate the formation of a peptide bond with the free N-terminal amine of a growing peptide chain. Standard coupling agents such as dicyclohexylcarbodiimide (DCC), 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU), or HATU are commonly employed for this purpose.[1][7]
- Hydrolysis: Under specific conditions, the compound can be hydrolyzed to regenerate L-ornithine.[1]

Experimental Protocols

Synthesis of Boc-Orn-OH

The standard method for synthesizing **Boc-Orn-OH** involves the direct protection of the α -amino group of L-ornithine.

Protocol: Direct Boc Protection of L-Ornithine

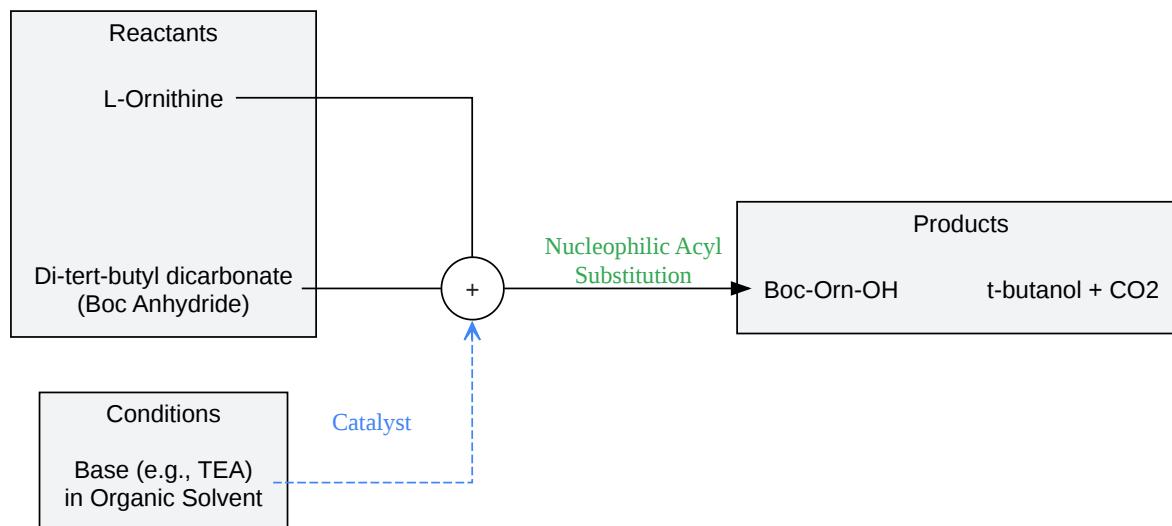
- Dissolution: Dissolve L-Ornithine in a suitable solvent system, often a mixture of an organic solvent like dichloromethane or tetrahydrofuran and an aqueous basic solution.[1]
- Base Addition: Add a base, such as triethylamine or sodium bicarbonate, to deprotonate the amino group, enhancing its nucleophilicity.[1]
- Reagent Addition: Slowly add di-tert-butyl dicarbonate (Boc_2O), the protecting reagent, to the solution. The reaction proceeds via a nucleophilic acyl substitution where the α -amino group attacks a carbonyl carbon of the anhydride.[1][6]
- Reaction: Stir the mixture at room temperature for a specified period, typically several hours, until the reaction is complete (monitored by TLC or HPLC).
- Work-up and Purification: Following the reaction, perform an aqueous work-up to remove unreacted reagents and byproducts. The product, **Boc-Orn-OH**, is then typically purified by recrystallization or chromatography.

Boc Solid-Phase Peptide Synthesis (SPPS)

Boc-Orn-OH is a standard reagent in the Boc/Bzl protection scheme for SPPS.[8] This strategy uses an acid-labile Boc group for temporary $\text{N}\alpha$ -protection and more stable, benzyl-based groups for side-chain protection.[8]

Protocol: Single Coupling Cycle in Boc-SPPS

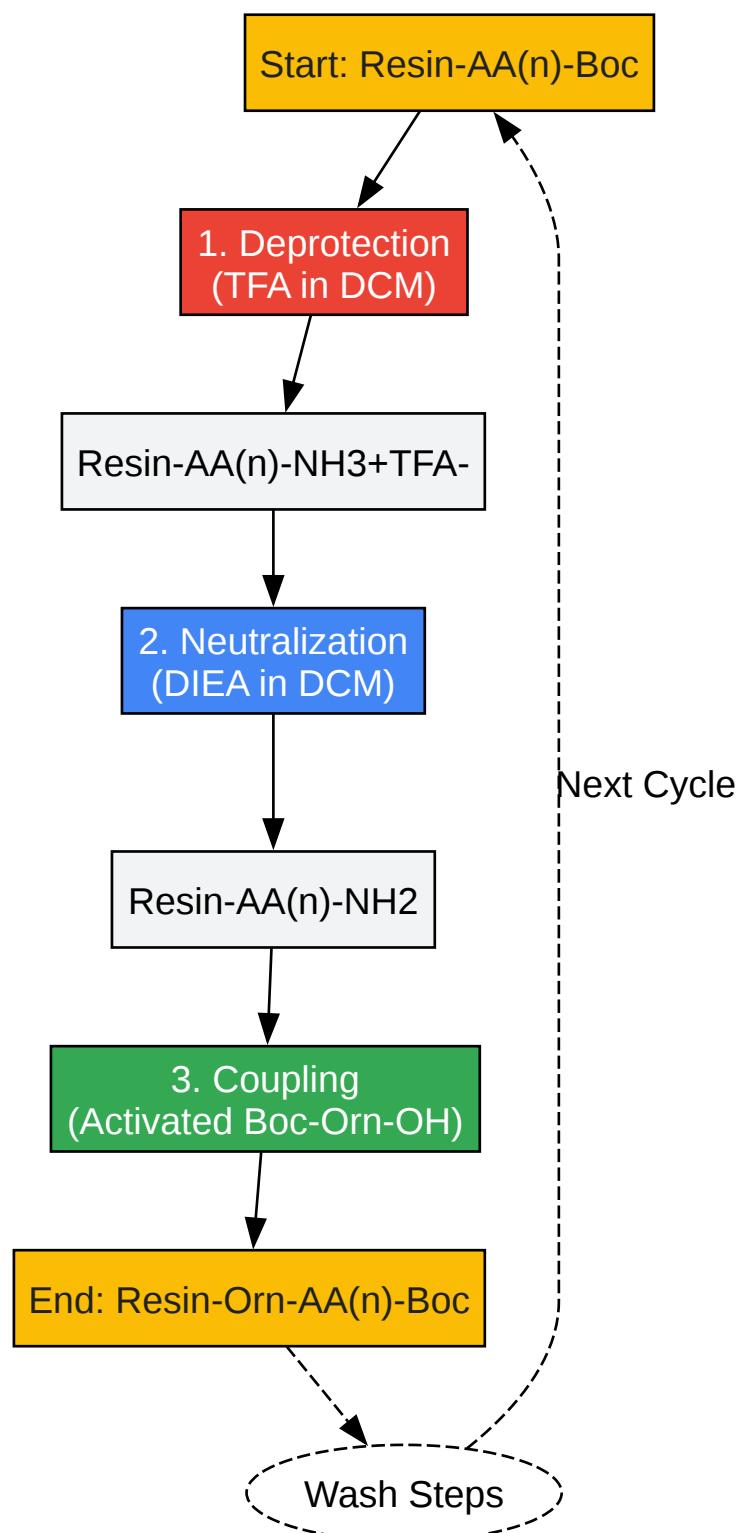
- Deprotection: The $\text{N}\alpha$ -Boc group of the resin-bound amino acid is removed by treating the resin with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[6]
- Neutralization: The resulting TFA salt of the N-terminal amine must be neutralized to the free amine. This is achieved by washing the resin with a solution of a hindered base, typically diisopropylethylamine (DIEA) in DCM.[8]
- Coupling: The incoming **Boc-Orn-OH** is pre-activated by dissolving it in DMF with a coupling agent (e.g., HBTU, HATU, or DIC/HOAt) and DIEA.[7] This activated solution is then added to the resin, and the mixture is agitated to allow the coupling reaction to proceed to completion.[7]
- Washing: The resin is thoroughly washed with solvents like DMF and DCM to remove excess reagents and byproducts before proceeding to the next cycle.[8]

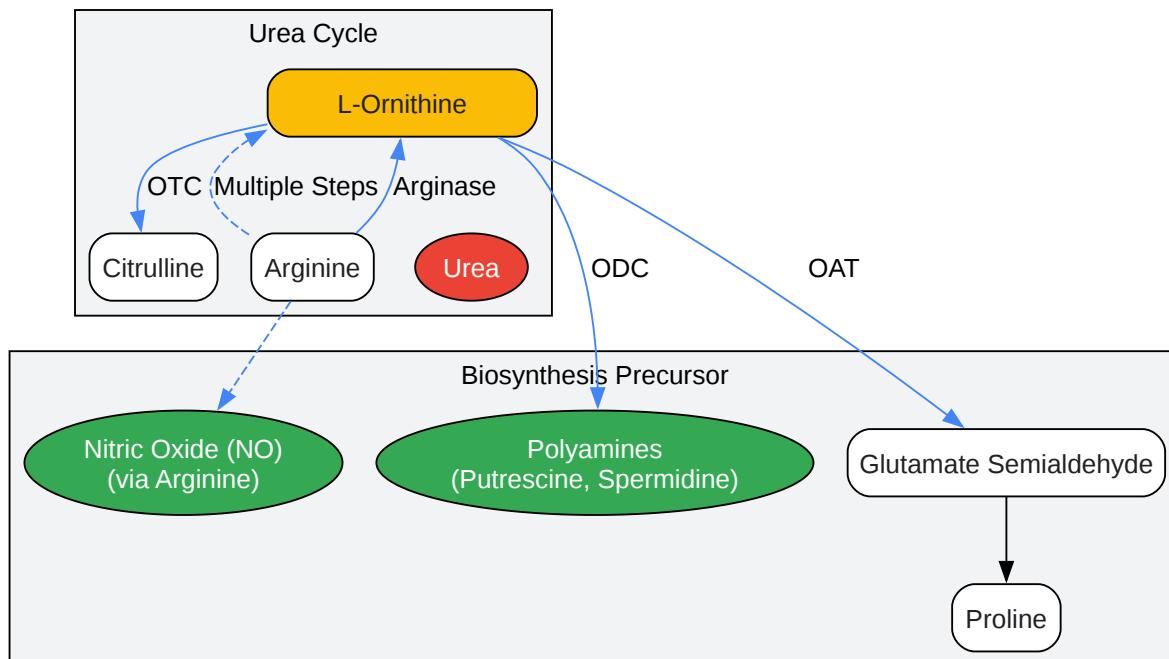

Analytical Characterization

The identity, purity, and stereochemical integrity of **Boc-Orn-OH** are confirmed using standard analytical techniques.

- High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is used to assess the chemical purity of the compound. Chiral HPLC can be employed to confirm the enantiomeric excess.[9]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR provide definitive structural confirmation of the molecule, showing characteristic signals for the Boc group, the ornithine backbone, and the side chain.[9]

Visualizations of Key Processes


Synthesis of Boc-Orn-OH



[Click to download full resolution via product page](#)

Caption: Reaction scheme for the synthesis of **Boc-Orn-OH**.

Boc-SPPS Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Boc-Orn-OH | 21887-64-9 [smolecule.com]
- 2. BOC-ORN-OH | 21887-64-9 [chemicalbook.com]
- 3. Boc-Orn-OH = 98 TLC 21887-64-9 [sigmaaldrich.com]
- 4. (2S)-5-amino-2-{{[(tert-butoxy)carbonyl]amino}pentanoic acid | C10H20N2O4 | CID 7018784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. rsc.org [rsc.org]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Chemical Properties of Boc-Orn-OH]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b557151#what-are-the-chemical-properties-of-boc-orn-oh]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com